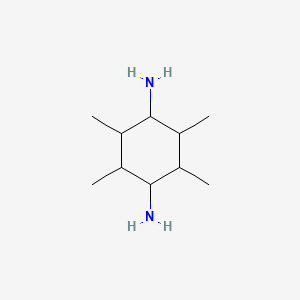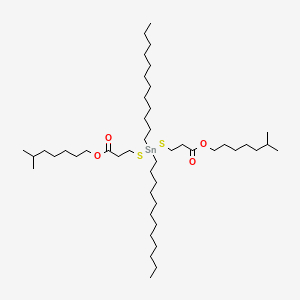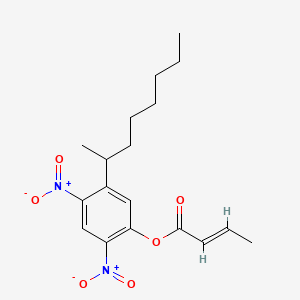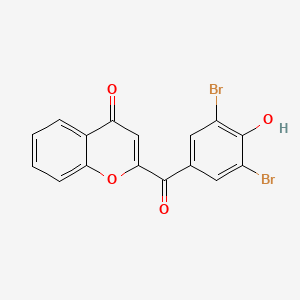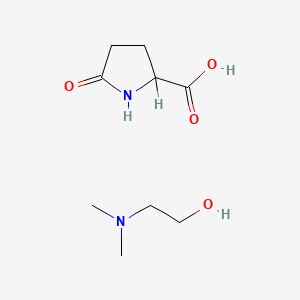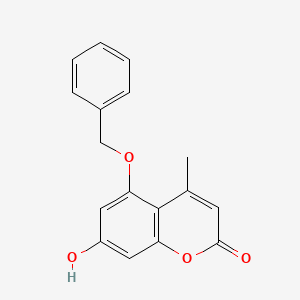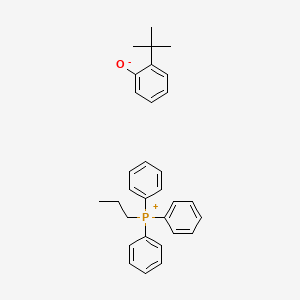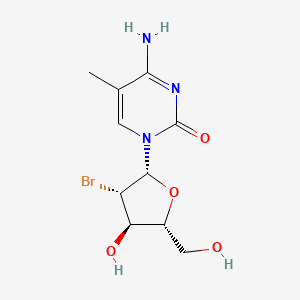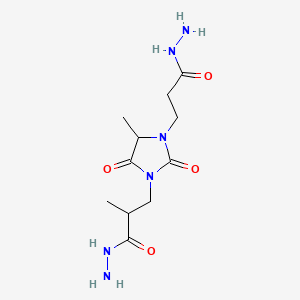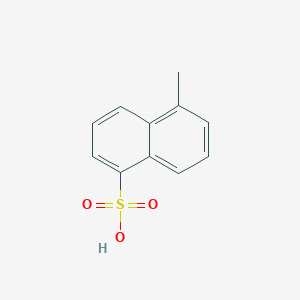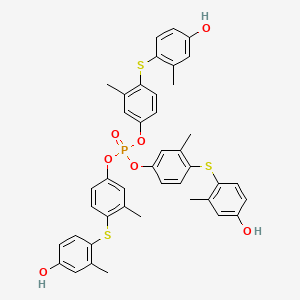
Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1',1''-phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1’,1’'-phosphate is a complex organic compound with significant applications in various fields. This compound is characterized by its phenolic structure, which includes a phosphate group and a thioether linkage. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1’,1’'-phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thioether Linkage: This step involves the reaction of 4-hydroxy-2-methylphenol with a suitable thiol reagent under controlled conditions to form the thioether bond.
Phosphorylation: The resulting thioether compound is then subjected to phosphorylation using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1’,1’'-phosphate undergoes various chemical reactions, including:
Oxidation: The phenolic and thioether groups can be oxidized under specific conditions, leading to the formation of quinones and sulfoxides, respectively.
Reduction: Reduction reactions can convert the oxidized forms back to their original states.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and sulfoxides.
Reduction: Phenolic and thioether groups.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1’,1’'-phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1’,1’'-phosphate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1’,1’'-phosphate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Bisphenol A (BPA), Bisphenol S (BPS), and other bisphenol analogues.
Uniqueness: The presence of the thioether and phosphate groups distinguishes it from other bisphenols, providing unique chemical reactivity and biological activity.
属性
CAS 编号 |
71463-72-4 |
|---|---|
分子式 |
C42H39O7PS3 |
分子量 |
782.9 g/mol |
IUPAC 名称 |
tris[4-(4-hydroxy-2-methylphenyl)sulfanyl-3-methylphenyl] phosphate |
InChI |
InChI=1S/C42H39O7PS3/c1-25-19-31(43)7-13-37(25)51-40-16-10-34(22-28(40)4)47-50(46,48-35-11-17-41(29(5)23-35)52-38-14-8-32(44)20-26(38)2)49-36-12-18-42(30(6)24-36)53-39-15-9-33(45)21-27(39)3/h7-24,43-45H,1-6H3 |
InChI 键 |
OSXCWOWONZUQNC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)O)SC2=C(C=C(C=C2)OP(=O)(OC3=CC(=C(C=C3)SC4=C(C=C(C=C4)O)C)C)OC5=CC(=C(C=C5)SC6=C(C=C(C=C6)O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


